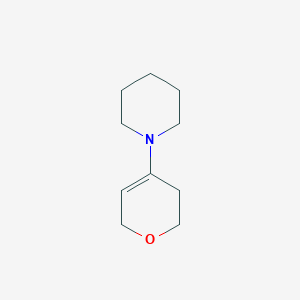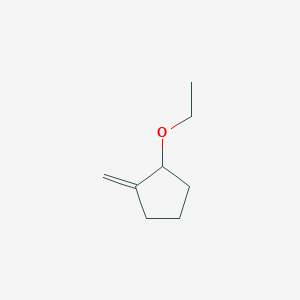
1-Ethoxy-2-methylidenecyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-2-methylidenecyclopentane is an organic compound characterized by a cyclopentane ring with an ethoxy group and a methylidene group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-methylidenecyclopentane typically involves the reaction of cyclopentanone with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This is followed by a Wittig reaction to introduce the methylidene group. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
化学反応の分析
Types of Reactions: 1-Ethoxy-2-methylidenecyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of 1-ethoxy-2-methylcyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives.
科学的研究の応用
1-Ethoxy-2-methylidenecyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Ethoxy-2-methylidenecyclopentane involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methylidene groups play a crucial role in binding to active sites and modulating biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
類似化合物との比較
- 1-Ethoxy-2-methylcyclopentane
- 1-Methoxy-2-methylidenecyclopentane
- 1-Ethoxy-2-methylcyclohexane
Comparison: 1-Ethoxy-2-methylidenecyclopentane is unique due to the presence of both an ethoxy group and a methylidene group on a cyclopentane ring. This combination imparts distinct chemical and physical properties compared to similar compounds. For instance, the methylidene group introduces additional reactivity, making it more versatile in synthetic applications.
特性
CAS番号 |
111945-76-7 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
1-ethoxy-2-methylidenecyclopentane |
InChI |
InChI=1S/C8H14O/c1-3-9-8-6-4-5-7(8)2/h8H,2-6H2,1H3 |
InChIキー |
ZGCRPDJJVHMFNM-UHFFFAOYSA-N |
正規SMILES |
CCOC1CCCC1=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


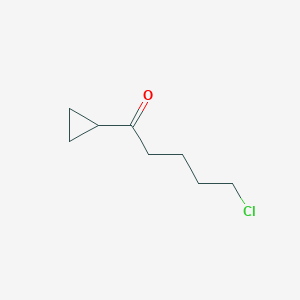

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
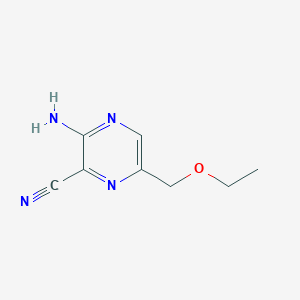
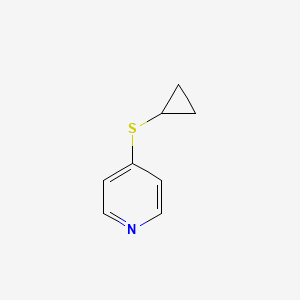
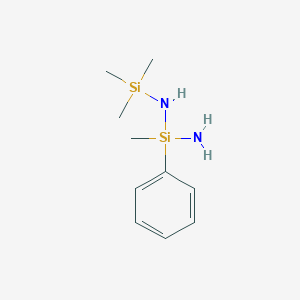
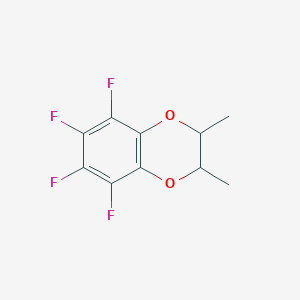

![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
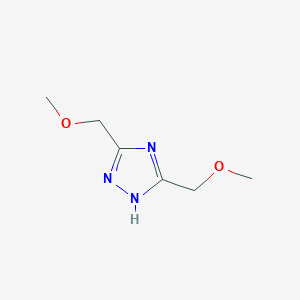
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

